2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-12-10-17(26-29-12)23-18(27)11-30-19-9-8-16(24-25-19)20-13(2)22-21(31-20)14-4-6-15(28-3)7-5-14/h4-10H,11H2,1-3H3,(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCUOFLFQCBGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties, including thiazole, pyridazine, and isoxazole. These structural components suggest potential biological activities, particularly in the realms of anti-inflammatory, anticonvulsant, and anticancer properties. This article reviews recent research findings and case studies related to the biological activity of this compound.
Structure and Properties
The chemical structure of the compound can be broken down into distinct functional groups:
- Thiazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridazine : Associated with various pharmacological effects, including modulation of enzyme activity.
- Isoxazole : Exhibits anti-inflammatory and analgesic effects.
Anticonvulsant Activity
Recent studies have shown that thiazole derivatives exhibit significant anticonvulsant activity. For instance, compounds similar to the target molecule have demonstrated effective protection against seizures in various animal models. A notable study indicated that thiazole-linked pyridazine derivatives could achieve a median effective dose (ED50) significantly lower than standard anticonvulsants like ethosuximide .
| Compound | Median ED50 (mg/kg) | Model Used |
|---|---|---|
| Thiazole-Pyridazine Derivative | 20 | PTZ Seizure Model |
| Ethosuximide | 140 | PTZ Seizure Model |
Anti-inflammatory Activity
The presence of the isoxazole moiety suggests potential anti-inflammatory effects. Compounds containing isoxazole have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. For example, thiazole-based compounds have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. A study demonstrated that thiazole-containing compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .
Case Studies
- Anticonvulsant Efficacy : A series of synthesized thiazole derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Among these, a specific derivative displayed a strong anticonvulsant effect with an ED50 comparable to established drugs .
- Anti-inflammatory Mechanism : A compound structurally similar to our target was evaluated for its ability to inhibit COX enzymes. The results showed a significant reduction in inflammatory markers in treated models, suggesting a mechanism that could be explored further for therapeutic applications .
- Anticancer Studies : In vitro studies on thiazole derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased caspase activity and subsequent cell death in treated cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
